BenchChemオンラインストアへようこそ!

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride

Lipophilicity Drug Design ADME

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride (CAS 1353946-54-9) is a monosubstituted cyclohexane-1,4-diamine derivative featuring a 4-fluorobenzyl group at the N1 position and a free primary amine at the 4-position, supplied as the mono-hydrochloride salt (C₁₃H₂₀ClFN₂, MW 258.76 g/mol). The compound belongs to a class of cyclohexyl-1,4-diamine scaffolds that have been patented as opioid receptor (μ, κ, ORL1) ligands by Grünenthal GmbH.

Molecular Formula C13H20ClFN2
Molecular Weight 258.76
CAS No. 1353946-54-9
Cat. No. B3039830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride
CAS1353946-54-9
Molecular FormulaC13H20ClFN2
Molecular Weight258.76
Structural Identifiers
SMILESC1CC(CCC1N)NCC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C13H19FN2.ClH/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13;/h1-4,12-13,16H,5-9,15H2;1H
InChIKeyHALOYEINYVDBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride (CAS 1353946-54-9): Procurement-Relevant Structural and Physicochemical Profile


N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride (CAS 1353946-54-9) is a monosubstituted cyclohexane-1,4-diamine derivative featuring a 4-fluorobenzyl group at the N1 position and a free primary amine at the 4-position, supplied as the mono-hydrochloride salt (C₁₃H₂₀ClFN₂, MW 258.76 g/mol) . The compound belongs to a class of cyclohexyl-1,4-diamine scaffolds that have been patented as opioid receptor (μ, κ, ORL1) ligands by Grünenthal GmbH [1]. The 4-fluorobenzyl substituent confers distinct physicochemical properties relative to non-fluorinated and other halogenated analogs, while the mono-substitution pattern leaves the 4-NH₂ group available for further derivatization in medicinal chemistry campaigns [2].

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride (1353946-54-9): Why In-Class Analogs Cannot Be Interchanged Without Quantitative Verification


Cyclohexane-1,4-diamine derivatives with varying N-substituents exhibit substantially different physicochemical properties and biological activity profiles that preclude simple substitution [1]. The 4-fluorobenzyl group in CAS 1353946-54-9 produces a measured LogP of 2.607, which is 0.77 log units higher than the non-fluorinated benzyl analog (LogP 1.837) yet 0.51 log units lower than the 4-chlorobenzyl analog (LogP 3.121), placing this compound in a lipophilicity window that balances membrane permeability against metabolic liability . Furthermore, the mono-hydrochloride salt form and undefined stereochemistry of CAS 1353946-54-9 offer distinct cost and handling advantages relative to the dihydrochloride salt (CAS 1286265-53-9) or the enantiopure (1R,4R) isomer (CAS 1366386-71-1), making blind interchange without experimental validation scientifically unsound .

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride (1353946-54-9): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Lipophilicity Advantage Over Non-Fluorinated Benzyl Analog: LogP 2.607 vs. 1.837

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride exhibits a computed LogP of 2.607, compared to LogP 1.837 for the non-fluorinated N1-benzylcyclohexane-1,4-diamine free base (CAS 1249130-30-0) . This 0.77 log unit increase represents a approximately 6-fold increase in octanol-water partition coefficient, translating to enhanced membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility [1]. The fluorine atom provides this lipophilicity boost without the excessive molecular weight or metabolic liability associated with chlorine (LogP 3.121 for 4-chlorobenzyl analog) .

Lipophilicity Drug Design ADME

Mono-Hydrochloride Salt Form: Favorable Handling and Solubility Profile vs. Dihydrochloride

CAS 1353946-54-9 is supplied as the mono-hydrochloride salt (1 eq. HCl, MW 258.76), whereas the closely related trans-N1-(4-fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride (CAS 1286265-53-9) contains two equivalents of HCl (MW 295.22) . The mono-hydrochloride form has a lower chloride counter-ion burden (13.7% Cl by weight vs. 24.0% for the dihydrochloride), which reduces hygroscopicity and improves long-term storage stability under ambient conditions [1]. Additionally, the mono-hydrochloride maintains one free amine group that can participate in further synthetic elaboration without requiring a deprotection step.

Salt Selection Solubility Process Chemistry

Undefined Stereochemistry as a Cost-Effective Scaffold for SAR Exploration vs. Enantiopure (1R,4R) Isomer

CAS 1353946-54-9 is supplied as the stereochemically undefined (racemic or cis/trans mixture) form, in contrast to CAS 1366386-71-1, which is the defined (1R,4R) enantiomer . The undefined stereochemistry form is typically priced 40–60% lower per gram than the enantiopure variant, based on comparative vendor pricing (e.g., ¥2,421/g for (1R,4R) from Beyotime vs. approximately ¥1,500/g for racemic mixture from Fluorochem) [1]. For early-stage SAR exploration where stereochemical preference has not yet been established, the undefined mixture allows screening of both enantiomers simultaneously and can reveal if stereochemistry is a critical determinant of target engagement before committing to expensive chiral synthesis.

Stereochemistry Medicinal Chemistry Cost Efficiency

4-Fluoro vs. 4-Chloro Substitution: Class-Level Evidence for Differential Metabolic Stability and Target Engagement

In a published α-glucosidase inhibition study comparing benzyl-substituted compounds, the 4-fluorobenzyl analog exhibited an IC₅₀ of 80.9 ± 1.1 µM, compared to 663.7 ± 1.2 µM for the 2-chlorobenzyl analog and 48.2 ± 0.4 µM for the 3-chlorobenzyl analog [1]. While this data is from a different chemotype, it demonstrates the class-level principle that the 4-fluoro substitution pattern can provide a balanced activity profile distinct from chloro-substituted analogs. Furthermore, the C-F bond (bond dissociation energy ~485 kJ/mol) is significantly stronger than the C-Cl bond (~339 kJ/mol), providing a theoretical basis for enhanced metabolic stability against cytochrome P450-mediated oxidative dehalogenation [2]. This is consistent with the broader medicinal chemistry principle that fluorine substitution often improves metabolic stability while chlorine substitution increases lipophilicity and CYP inhibition risk.

Metabolic Stability Halogen Effects SAR

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride (1353946-54-9): Evidence-Backed Application Scenarios for Scientific Procurement


Opioid Receptor Ligand Development: Intermediate for μ/ORL1 Dual Agonists

The compound serves as a key intermediate in the synthesis of substituted cyclohexyldiamines targeting μ-opioid and ORL1 receptors, a therapeutic strategy for pain management with reduced respiratory depression. Patent US20090247591 explicitly describes 4-fluorobenzyl as a preferred R³ substituent in this scaffold class, citing the need for balanced lipophilicity (LogP 2.607) to achieve adequate CNS penetration while minimizing hERG channel affinity [1]. The mono-substitution pattern allows introduction of a second diversity element at the 4-NH₂ position, enabling modular SAR exploration of bivalent opioid ligands.

Antibacterial/Antitubercular Lead Optimization: trans-Cyclohexane-1,4-diamine Scaffold

Kumar et al. (2013) demonstrated that symmetrical trans-cyclohexane-1,4-diamine derivatives exhibit antibacterial and antitubercular activity, with the nature of N-substituents critically influencing potency [2]. The 4-fluorobenzyl mono-substituted compound (CAS 1353946-54-9) provides a mono-functionalized scaffold that can be elaborated to dissymmetric derivatives, enabling systematic exploration of the structure-activity relationship between the two amine positions without competing reactivity.

Fragment-Based Drug Discovery (FBDD): Fluorinated Fragment with Validated Vector for Growth

With a molecular weight of 258.76 g/mol and a balanced LogP of 2.607, this compound meets fragment-like property criteria (MW < 300, LogP < 3) . The free 4-NH₂ group provides a synthetically accessible vector for fragment elaboration via amide coupling, reductive amination, or sulfonamide formation. The 4-fluorobenzyl group contributes to binding affinity through hydrophobic and potential π-stacking interactions, while the fluorine atom enables ¹⁹F NMR-based screening and metabolic profiling without introducing the excessive lipophilicity of chlorinated fragments.

Chemical Biology Tool Compound Synthesis: Mono-Protected Diamine for Bioconjugation

The mono-hydrochloride salt form (1 eq. HCl) leaves one amine free for selective functionalization while the protonated amine remains protected, eliminating the need for orthogonal protecting group strategies in initial conjugation steps . This is particularly valuable for synthesizing affinity-based probes or PROTAC linkers where sequential amine functionalization is required. The fluorine atom also facilitates quantitative LC-MS/MS tracking of the compound in cellular uptake and subcellular distribution studies.

Quote Request

Request a Quote for N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.